molecular formula C29H25NO B14213046 Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- CAS No. 575452-06-1

Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]-

Cat. No.: B14213046
CAS No.: 575452-06-1
M. Wt: 403.5 g/mol
InChI Key: LODHWFKATWVPFR-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- is a complex organic compound that features a pyrrolidine ring and a naphthopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions could introduce a variety of functional groups, leading to a diverse array of products .

Scientific Research Applications

Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- involves its interaction with specific molecular targets. The naphthopyran moiety can undergo reversible ring-opening reactions upon exposure to light or mechanical force, leading to changes in the compound’s properties. This makes it useful in applications like photochromic lenses, where it can change color in response to light .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their additional ring structures.

    Pyrrolidine-2-one: This compound features a pyrrolidine ring with a ketone group.

    Pyrrolidine-2,5-diones: These compounds have two ketone groups attached to the pyrrolidine ring.

Uniqueness

Pyrrolidine, 1-[4-(3-phenyl-3H-naphtho[2,1-b]pyran-3-yl)phenyl]- is unique due to its combination of a pyrrolidine ring and a naphthopyran moiety. This combination imparts unique properties, such as the ability to undergo reversible ring-opening reactions, making it particularly useful in applications requiring stimuli-responsive behavior .

Properties

CAS No.

575452-06-1

Molecular Formula

C29H25NO

Molecular Weight

403.5 g/mol

IUPAC Name

1-[4-(3-phenylbenzo[f]chromen-3-yl)phenyl]pyrrolidine

InChI

InChI=1S/C29H25NO/c1-2-9-23(10-3-1)29(24-13-15-25(16-14-24)30-20-6-7-21-30)19-18-27-26-11-5-4-8-22(26)12-17-28(27)31-29/h1-5,8-19H,6-7,20-21H2

InChI Key

LODHWFKATWVPFR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C3(C=CC4=C(O3)C=CC5=CC=CC=C54)C6=CC=CC=C6

Origin of Product

United States

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